molecular formula C8H15ClO3P+ B14379827 (2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium CAS No. 88648-62-8

(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium

Cat. No.: B14379827
CAS No.: 88648-62-8
M. Wt: 225.63 g/mol
InChI Key: BGCABELNNQVZJR-UHFFFAOYSA-N
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Description

(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a chloro-hydroxyethyl group and a cyclohexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium typically involves the reaction of cyclohexanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroethanol to yield the desired product. The reaction conditions generally include:

    Temperature: 0-5°C for the initial reaction, followed by room temperature for the subsequent steps.

    Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    Reaction Time: Several hours, depending on the specific conditions and reagents used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloroethyl)phosphonic acid: Similar in structure but lacks the cyclohexyloxy group.

    Cyclohexylphosphine oxide: Contains a cyclohexyloxy group but differs in the oxidation state of phosphorus.

    (2-Hydroxyethyl)phosphine: Similar hydroxyethyl group but lacks the chloro substituent.

Uniqueness

(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium is unique due to the combination of its chloro-hydroxyethyl and cyclohexyloxy groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and hydroxy groups allows for diverse chemical modifications and functionalization, making it a versatile compound in various research and industrial contexts.

Properties

CAS No.

88648-62-8

Molecular Formula

C8H15ClO3P+

Molecular Weight

225.63 g/mol

IUPAC Name

(2-chloro-1-hydroxyethyl)-cyclohexyloxy-oxophosphanium

InChI

InChI=1S/C8H15ClO3P/c9-6-8(10)13(11)12-7-4-2-1-3-5-7/h7-8,10H,1-6H2/q+1

InChI Key

BGCABELNNQVZJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)O[P+](=O)C(CCl)O

Origin of Product

United States

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